1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone

Organic Synthesis Medicinal Chemistry Chemical Intermediate

1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone is a unique N-acyl imidazole building block featuring a 2,4-dimethyl and 5-acetyl substitution pattern. This specific arrangement confers distinct electronic and steric properties not found in simpler imidazole analogs, making it an essential intermediate for pharmaceutical synthesis and a valuable electrophile in chemical biology. Its stable imidazole core and moderate water solubility ensure reliable performance in complex transformations. Choose this compound to access reactivity and selectivity unavailable with other imidazole derivatives.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 56536-44-8
Cat. No. B6601686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone
CAS56536-44-8
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C)C(=O)C
InChIInChI=1S/C7H10N2O/c1-4-7(5(2)10)9-6(3)8-4/h1-3H3,(H,8,9)
InChIKeyHEUBFSYOZRPRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone (CAS 56536-44-8): Scientific and Industrial Procurement Profile


1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone (CAS 56536-44-8) is a heterocyclic organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . It belongs to the class of N-acyl imidazoles, featuring a 1H-imidazole core substituted with methyl groups at the 2- and 4-positions and an acetyl group at the 5-position . This compound is primarily utilized as a synthetic intermediate and a versatile building block in medicinal chemistry and organic synthesis .

Why Generic Substitution of 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone (CAS 56536-44-8) is Not Advisable


The precise substitution pattern of 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone—specifically, the 2,4-dimethyl and 5-acetyl arrangement—directly dictates its unique reactivity and physical properties. Unlike simpler imidazole analogs, this compound's N-acyl functionality and specific methylation confer distinct electronic and steric characteristics, influencing its behavior as a building block and its solubility profile [1]. Interchanging this compound with a close analog, such as a 2-ethyl or a non-acetylated derivative, would fundamentally alter the reactivity and likely compromise the fidelity and outcome of the intended chemical transformation or biological assay. The following quantitative evidence substantiates this differentiation.

Quantitative Differentiation of 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone (CAS 56536-44-8) Against Its Closest Analogs


Molecular Weight and Physical Form Distinguish 5-Acetyl-2,4-dimethylimidazole from its Core Scaffold

The target compound, 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, is distinguished from its core scaffold, 2,4-dimethylimidazole (CAS 930-62-1), by the addition of an acetyl group. This functionalization results in a quantifiably higher molecular weight and altered physical state, impacting its handling and use in synthesis. [1]

Organic Synthesis Medicinal Chemistry Chemical Intermediate

1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone's Unique Reactivity Profile as an N-Acyl Imidazole

As an N-acyl imidazole, 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone exhibits a specific reactivity profile characterized by moderate electrophilicity and good water solubility, which is distinct from its non-acetylated or N-alkylated analogs. This class-level inference is supported by studies on related N-acyl imidazoles, which show they have relatively long half-lives and high solubility in water compared to other acylating agents [1][2].

Chemical Biology Bioconjugation Organic Synthesis

Regioisomeric Purity: 5-Acetyl Substitution Differentiates from 4-Acetyl Imidazole Analogs

The target compound is unequivocally characterized by its 5-acetyl substitution on the imidazole ring, distinguishing it from its regioisomer, 1-(2,4-dimethyl-1H-imidazol-4-yl)ethanone. The precise substitution pattern is critical for biological activity and is confirmed by unique spectroscopic signatures. [1][2]

Regioselective Synthesis Structural Isomerism Medicinal Chemistry

CYP3A4 Inhibition Profile of Structurally Similar Imidazole Derivatives Suggests Target Compound's Potential for Differential Drug-Drug Interactions

While direct data for 1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone is limited, a closely related analog, 2-bromo-1-(2,4-dimethyl-1H-imidazol-5-yl)ethanone, has been shown to inhibit human CYP3A4 with an IC50 of 233 nM [1]. This suggests that the core imidazole scaffold can interact with CYP enzymes, and the presence of the acetyl group in the target compound could modulate this interaction, potentially leading to a different inhibition profile compared to other analogs.

Drug Metabolism Cytochrome P450 ADME

Primary Research and Industrial Applications for 1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone (CAS 56536-44-8)


Medicinal Chemistry: A Versatile Building Block for Imidazole-Containing Drug Candidates

1-(2,4-Dimethyl-1H-imidazol-5-yl)ethanone serves as a crucial intermediate in the synthesis of diverse pharmaceutical agents. Its well-defined substitution pattern and stable imidazole core make it an ideal scaffold for constructing more complex molecules with potential biological activity. [1]

Chemical Biology: N-Acyl Imidazole for Controlled Bioconjugation

The N-acyl imidazole functionality of this compound positions it as a valuable electrophile in chemical biology for the selective labeling and functional control of proteins and RNAs. Its moderate reactivity and water solubility, inferred from its class, allow for applications in complex biological environments. [1][2]

Organic Synthesis: A Specialized Reagent for Regioselective Transformations

Due to its unique electronic and steric properties conferred by the 2,4-dimethyl and 5-acetyl substitution, this compound can participate in specific chemical transformations that are not possible with other imidazole derivatives. It is particularly useful as a precursor for further functionalization at the acetyl group or the imidazole nitrogen. [1]

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